molecular formula C19H33NO B4936765 N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine

N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine

Cat. No.: B4936765
M. Wt: 291.5 g/mol
InChI Key: HUELMLVFBCTSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group, a hexan-1-amine backbone, and a phenoxy group substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated hexane derivative under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to nucleophilic substitution with butylamine under controlled temperature and pressure to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-6-(4-isopropylphenoxy)-1-hexanamine
  • N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine

Uniqueness

N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-4-5-14-20-15-8-6-7-9-16-21-19-12-10-18(11-13-19)17(2)3/h10-13,17,20H,4-9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELMLVFBCTSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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